![molecular formula C6H11NO3S B13618829 7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)
7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxa-1-thia-2-azaspiro[44]nonane 1,1-dioxide is a spirocyclic compound characterized by its unique structure, which includes an oxygen, sulfur, and nitrogen atom within a spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a thia-azaspiro compound with an oxidizing agent to introduce the dioxide functionality .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the dioxide group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Eigenschaften
Molekularformel |
C6H11NO3S |
---|---|
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
7-oxa-1λ6-thia-2-azaspiro[4.4]nonane 1,1-dioxide |
InChI |
InChI=1S/C6H11NO3S/c8-11(9)6(1-3-7-11)2-4-10-5-6/h7H,1-5H2 |
InChI-Schlüssel |
DLWZUVSSRMFTFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNS(=O)(=O)C12CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.